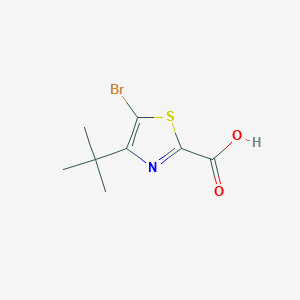

5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid

Description

Properties

Molecular Formula |

C8H10BrNO2S |

|---|---|

Molecular Weight |

264.14 g/mol |

IUPAC Name |

5-bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid |

InChI |

InChI=1S/C8H10BrNO2S/c1-8(2,3)4-5(9)13-6(10-4)7(11)12/h1-3H3,(H,11,12) |

InChI Key |

HGMBKFVSNMIVOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(SC(=N1)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Summary

| Step | Reaction Type | Key Reagents/Conditions | Yield Optimization Tips |

|---|---|---|---|

| 1 | Hantzsch thiazole synthesis | 2-bromo-3-tert-butyl-1-phenylpropan-1-one, thiourea, 65–90°C | Use excess α-bromo ketone to drive cyclization. |

| 2 | Bromination | Br₂, FeBr₃, 0–25°C | Monitor reaction to avoid di-bromination. |

| 3 | Oxidation | HNO₃/H₂SO₄, 50–120°C, pH 1.5–2.5 | Slow acid addition prevents decomposition. |

Alternative Pathways

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki) could introduce bromine or tert-butyl groups post-ring formation, though steric challenges with tert-butyl may limit efficacy.

- Functional Group Interconversion : Conversion of 2-cyanothiazole to carboxylic acid via hydrolysis (e.g., HCl/H₂O reflux).

Challenges and Considerations

- Steric Hindrance : The tert-butyl group complicates electrophilic substitution; precise temperature control is critical during bromination.

- Acid Sensitivity : The carboxylic acid group necessitates mild pH adjustments during isolation.

- Purification : Column chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures improves purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions. For example:

-

Suzuki-Miyaura Cross-Coupling : Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in DME/H₂O (3:1) at 100°C for 24 hours yields biaryl derivatives. This method achieved 80% yield in synthesizing analogs for pharmaceutical applications .

| Reactants | Conditions | Catalyst/Reagents | Yield |

|---|---|---|---|

| Arylboronic acid derivatives | DME/H₂O, 100°C, 24h, N₂ atmosphere | Pd(PPh₃)₄, K₂CO₃ | 80% |

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in amide and ester formation:

-

Amide Synthesis : Activation with oxalyl chloride in DCM/DMF forms the acyl chloride intermediate, which reacts with amines (e.g., 2-amino-6-fluoropyridine) to produce thiazole-2-carboxamides. Typical yields range from 43–80% .

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 2-Amino-6-fluoropyridine | Oxalyl chloride, DCM, DIPEA, rt | 4-Bromo-N-(6-fluoropyridin-2-yl)thiazole-2-carboxamide | 43% |

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution, particularly at electron-rich positions:

-

Bromination : While direct bromination of the parent thiazole is less common, analogous compounds (e.g., 4-tert-butyl-1,3-thiazole) react with bromine in acetic acid or chloroform to introduce additional bromine atoms.

Decarboxylation Reactions

Under acidic or thermal conditions, the carboxylic acid group may decarboxylate to form 5-bromo-4-tert-butylthiazole. This reaction is critical for generating intermediates in agrochemical synthesis .

Coordination Chemistry

The thiazole nitrogen and carboxylic oxygen can act as ligands in metal complexes. For example, coordination with palladium in catalytic systems enhances cross-coupling efficiency .

Reaction Optimization Considerations

Scientific Research Applications

5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound featuring a thiazole ring with bromine, tert-butyl, and carboxylic acid groups at specific positions. It has a molecular weight of 264.14 g/mol and a unique structure that combines aromatic and aliphatic properties. This compound is explored in chemistry and biology for synthesizing complex molecules and for its potential medicinal properties.

Scientific Research Applications

5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid has diverse applications across various fields, serving as a versatile intermediate in organic synthesis and pharmaceutical formulations. Studies on its interactions with biological systems are ongoing, with preliminary findings suggesting that it may interact with specific enzymes or receptors, leading to various biological effects. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action.

Chemistry

5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid serves as a building block for synthesizing more complex molecules. Common reagents involved in these reactions include bromine for bromination, caesium carbonate as a base, and triethylamine with DMAP as catalysts. The synthesis of 5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid typically involves multi-step reactions, often requiring solvents like chloroform or acetonitrile and may involve catalysts such as triethylamine and DMAP. Industrial methods may optimize these processes for large-scale production using continuous flow reactors.

Biology

Research indicates potential antimicrobial and anticancer properties of 5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid. It has been investigated for its ability to interact with various biological targets, possibly influencing enzyme activity or receptor interactions. The exact mechanisms of action are still under investigation but suggest a promising avenue for drug development.

Anticonvulsant Activity

Thiazole derivatives have demonstrated anticonvulsant properties . For example, compound 1 , 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed the highest anticonvulsant properties, eliminating the tonic extensor phase and affording 100% protection . Analogue 2 , 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, displayed the most activity, with a median anti-PTZ effective dose (ED . Compounds 4b 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide, and 5 (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester demonstrated strong anticonvulsant action in both models .

Anticancer Activity

Various thiazole derivatives exhibit anticancer potential . Compound 20 was shown to be the most active for human glioblastoma U251 cells and human melanoma WM793 cells, possibly due to the presence of a benzofuran ring . Thiazoles analogue 21 exhibited promising anticancer potential as well as cell line selectivity . Compounds 35a and 35b revealed the most promising anticancer activity likely due to the presence of a thiazolin-4-one ring system .

Enzyme Inhibition

Thiazole derivatives can act as enzyme inhibitors . Compound 36 was the most potent CA-III inhibitor, and the SAR study revealed that the presence of a free amino group at the 2- position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold were the essential requirements for anti-CA-III activity .

Mechanism of Action

The mechanism of action of 5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

5-(2-Hydroxyethyl)-4-methyl-1,3-thiazole-2-carboxylic acid (cHET)

- Substituents : 5-(2-hydroxyethyl), 4-methyl, 2-carboxylic acid.

- Key Properties: Central to microbial vitamin B1 biosynthesis; phosphorylated form (cHET-P) is a substrate for bacterial thiamin monophosphate synthase . Marine picoeukaryotes and E. coli utilize picomolar concentrations of cHET, highlighting its bioavailability and ecological significance .

- Comparison: Unlike the bromo-tert-butyl derivative, cHET’s hydroxyethyl group enhances hydrophilicity, favoring biological uptake.

4-Phenyl-1,3-thiazole-2-carboxylic Acid

2-Bromo-4-methyl-1,3-thiazole-5-carboxylic Acid

- Substituents : 2-bromo, 4-methyl, 5-carboxylic acid.

- Key Properties :

- Comparison :

4-Bromo-1,3-thiazole-2-carboxylic Acid

5-(tert-Butyl)-1,3-oxazole-4-carboxylic Acid

- Substituents : 5-tert-butyl, 4-carboxylic acid (oxazole core).

- Key Properties :

- Comparison :

Comparative Data Table

*Molecular weight inferred from amine derivative in ; exact value for carboxylic acid requires verification.

Key Research Findings

Reactivity : Bromine at position 5 in thiazoles facilitates cross-coupling reactions, as seen in Suzuki-Miyaura applications for 5-(tert-butyl)oxazole derivatives .

Biological Activity : cHET’s hydroxyethyl group supports microbial growth at low concentrations, whereas the tert-butyl group in the target compound may reduce bioavailability but enhance drug half-life .

Thermal Stability : 4-Bromo-1,3-thiazole-2-carboxylic acid’s high boiling point (372.5°C) suggests superior thermal resilience compared to tert-butyl analogues, which may degrade under extreme conditions .

Biological Activity

5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring with a bromine atom at the 5-position, a tert-butyl group at the 4-position, and a carboxylic acid group at the 2-position. Its molecular formula is with a molecular weight of 264.14 g/mol. The unique structural attributes contribute to its biological profile.

Antimicrobial Activity

Research indicates that 5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown it to be effective against various bacterial strains, possibly through mechanisms that involve interference with bacterial cell wall synthesis or enzyme inhibition.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary findings suggest it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of 5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid on human cancer cell lines such as A431 (epidermoid carcinoma) and U251 (glioblastoma). The results indicated:

- IC50 Values :

- A431: µM

- U251: µM

These values suggest that the compound exhibits promising anticancer activity comparable to standard chemotherapeutics like doxorubicin .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors within biological systems. The thiazole moiety is critical for its activity, as it facilitates binding to target proteins involved in cellular signaling pathways.

Structure-Activity Relationship (SAR)

Several studies have explored the SAR of thiazole derivatives, indicating that substituents on the thiazole ring significantly influence biological activity. For instance:

- Bromine Substitution : Enhances antimicrobial potency.

- Tert-butyl Group : Improves lipophilicity, aiding cellular uptake.

The presence of electron-donating groups at specific positions has also been linked to increased cytotoxicity against cancer cells .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.